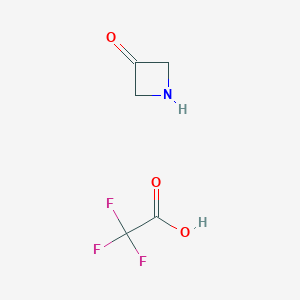
3-(Trifluoromethoxy)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethoxy)picolinic acid (TFMPA) is an organic compound belonging to the class of heterocyclic compounds. It is a trifluoromethoxy derivative of picolinic acid, and is used as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and other compounds. TFMPA has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Organocatalysis in Synthesis : 3-Picolinic acid has been demonstrated as an effective organocatalyst for the synthesis of substituted imidazoles. This process is noted for its environmental friendliness, high yield, and cost-effectiveness (Munsur, Roy & Imon, 2020).
Chemical Reactions and Stability : Research on chromium(III) tris(picolinate) suggests its ability to generate DNA-damaging hydroxyl radicals due to its stability and redox potential, raising questions about the long-term safety of this material (Speetjens, Collins, Vincent & Woski, 1999).
Structural and Electrochemical Properties : Tris-picolinate complexes of rhodium and iridium have been synthesized, with their structures revealing picolinate ligands acting as bidentate N,O-donors. These complexes display interesting electrochemical properties and are studied for their potential in various applications (Basu, Peng, Lee & Bhattacharya, 2005).
Optoelectronic Applications : Picolinic acid derivatives are utilized in the synthesis of iridium complexes for optoelectronic applications. These derivatives are studied for their impact on the optoelectronic properties of iridium complexes in polymer light-emitting devices (Xiao, Liu, Hu, Gan, Wang, Wen, Zhu & Zhu, 2009).
Photophysics of Picolinic Acid : The study of 3-hydroxy-picolinic acid using quantum chemistry methods reveals insights into its photophysics, especially regarding the role of the carboxylic group in proton transmission (Rode & Sobolewski, 2012).
Environmental Chemistry : Picolinic acid has been employed in enhancing the Fenton reaction for water treatment. Its presence accelerates the degradation of certain pollutants, demonstrating its potential in wastewater treatment applications (Yang, Shan, Pan & Pignatello, 2021).
Nucleophilic Oxidation Studies : The functionality of picolinic acid in the generation of carbon- and oxygen-centered radicals through iron picolinate systems has been explored. This study contributes to the understanding of Gif-type oxidation in hydrocarbons (Kiani, Tapper, Staples & Stavropoulos, 2000).
Vibrational Spectra Analysis : The vibrational spectra of picolinic acid, among other acids, have been studied both experimentally and theoretically, contributing to the understanding of molecular structures and interactions (Koczoń, Dobrowolski, Lewandowski & Mazurek, 2003).
UV-Light Sensor Development : Europium complexes of picolinic acid N-oxides have been synthesized and integrated into sol–gel matrices, demonstrating their potential as UV-light sensors. This research contributes to the development of new materials for light sensing applications (Godlewska, Macalik & Hanuza, 2008).
Propiedades
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGCGJYBNVWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2738112.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)

![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738132.png)

